Comparative Enzyme Inhibition Potency: Montbretin A vs. Acarbose and Myricetin
Montbretin A is a significantly more potent inhibitor of human pancreatic α-amylase (HPA) than the clinically used drug acarbose or the related flavonoid myricetin. MbA acts as a competitive inhibitor with a Ki of 8.1 nM against HPA [1]. In contrast, acarbose inhibits human salivary α-amylase with an IC50 of approximately 1,000 nM (1 µM) [2]. Myricetin, a core structural component of MbA, demonstrates even weaker inhibition, with an IC50 of 380,000 nM (380 µM) against porcine pancreatic α-amylase and an IC50 >9,000 nM (9 µM) against human salivary α-amylase [2]. This represents a >100-fold improvement in potency for MbA over acarbose and a >47,000-fold improvement over myricetin.
| Evidence Dimension | Enzyme Inhibition Potency (Ki or IC50) |
|---|---|
| Target Compound Data | Ki = 8.1 nM (HPA) |
| Comparator Or Baseline | Acarbose: IC50 ~1,000 nM (human salivary α-amylase); Myricetin: IC50 ~380,000 nM (porcine pancreatic α-amylase), IC50 >9,000 nM (human salivary α-amylase) |
| Quantified Difference | MbA is >100-fold more potent than acarbose and >47,000-fold more potent than myricetin against α-amylase. |
| Conditions | Assay buffer: 50 mM sodium phosphate, 100 mM sodium chloride, pH 7.0, 30°C [1]. |
Why This Matters
This quantitative potency advantage enables effective inhibition at significantly lower molar concentrations, potentially reducing off-target interactions and improving therapeutic window.
- [1] Williams LK, et al. The amylase inhibitor montbretin A reveals a new glycosidase inhibition motif. Nat Chem Biol. 2015;11(9):691-696. doi:10.1038/nchembio.1865. View Source
- [2] Lo Piparo E, et al. Flavonoids for Controlling Starch Digestion: Structural Requirements for Inhibiting Human α-Amylase. J Med Chem. 2008;51(12):3555-3561. doi:10.1021/jm800115x. View Source
